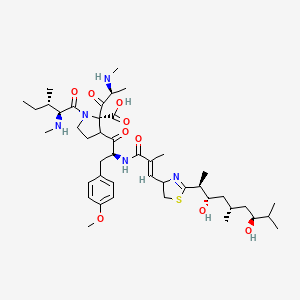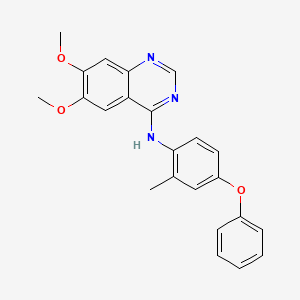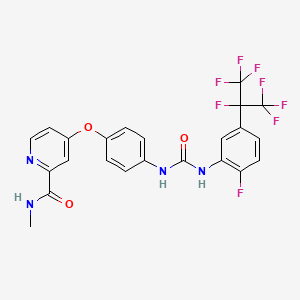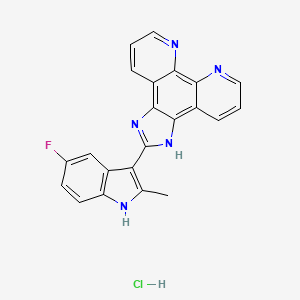
AS2521780
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AS2521780 is a novel and selective inhibitor of protein kinase C theta (PKCθ), a crucial signaling enzyme involved in the activation of T lymphocytes. This compound has shown significant potential in prolonging allograft survival in both rat and non-human primate models, making it a promising candidate for therapeutic applications in transplantation and immune-related disorders .
Méthodes De Préparation
The synthesis of AS2521780 involves chemical optimization based on the activity-structure relationship approach. The specific synthetic routes and reaction conditions are proprietary to Astellas Pharma Inc., the company that developed this compound . Industrial production methods for this compound are not publicly disclosed, but they likely involve standard pharmaceutical manufacturing processes to ensure high purity and consistency.
Analyse Des Réactions Chimiques
AS2521780 undergoes various chemical reactions, primarily focusing on its interaction with protein kinase C isozymes. It exhibits potent inhibition of recombinant human PKCθ enzyme activity with an IC50 of 0.48 nM, which is significantly higher than its inhibition of other PKC isoforms . The compound also suppresses CD3/CD28-induced Interleukin-2 (IL-2) gene transcription in Jurkat T cells and the proliferation of human primary T cells . Common reagents and conditions used in these reactions include CD3/CD28 antibodies and Jurkat T cells in vitro.
Applications De Recherche Scientifique
AS2521780 has been extensively studied for its applications in scientific research, particularly in the fields of immunology and transplantation. It has demonstrated the ability to prolong cardiac and renal allograft survival in rat and non-human primate models, both as a monotherapy and in combination with other immunosuppressive agents like FK506 and mycophenolate mofetil (MMF) . Additionally, this compound has shown efficacy in reducing paw swelling in a rat model of adjuvant-induced arthritis, indicating its potential use in treating inflammatory conditions .
Mécanisme D'action
AS2521780 exerts its effects by selectively inhibiting PKCθ, a key enzyme in T-cell activation. By inhibiting PKCθ, this compound suppresses the transcription of IL-2 and the proliferation of T cells, thereby modulating the immune response . This selective inhibition is achieved through the compound’s high affinity for PKCθ, with minimal effects on other PKC isoforms . The molecular targets and pathways involved include the CD3/CD28 signaling pathway and the downstream production of cytokines like IL-2.
Comparaison Avec Des Composés Similaires
AS2521780 is unique in its high selectivity for PKCθ compared to other PKC inhibitors. Similar compounds include:
PKCε inhibitors: These inhibitors target PKC epsilon and have different applications in cancer and cardiovascular diseases.
PKCα inhibitors: These inhibitors target PKC alpha and are studied for their roles in various cellular processes, including cell proliferation and differentiation.
PKCδ inhibitors: These inhibitors target PKC delta and are investigated for their potential in treating cancer and inflammatory diseases.
This compound stands out due to its potent and selective inhibition of PKCθ, making it a valuable tool for studying T-cell-mediated immunity and potential therapeutic applications in transplantation and autoimmune diseases.
Propriétés
Numéro CAS |
1214726-89-2 |
|---|---|
Formule moléculaire |
C30H41N7OS |
Poids moléculaire |
547.77 |
Nom IUPAC |
4-({[(1R,3R,4s,5S)-4-{[(trans-4-Hydroxycyclohexyl) methyl]amino}adamantan-1-yl]methyl}amino)-2-({[2-(methylsulfanyl)pyridin-3-yl]methyl}amino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C30H41N7OS/c1-39-28-21(3-2-8-32-28)16-34-29-35-17-24(14-31)27(37-29)36-18-30-11-20-9-22(12-30)26(23(10-20)13-30)33-15-19-4-6-25(38)7-5-19/h2-3,8,17,19-20,22-23,25-26,33,38H,4-7,9-13,15-16,18H2,1H3,(H2,34,35,36,37)/t19-,20?,22-,23+,25-,26+,30+ |
Clé InChI |
YMYFRDZTZVZUPF-BTBPLRBESA-N |
SMILES |
N#CC1=CN=C(NCC2=CC=CN=C2SC)N=C1NC[C@]34C[C@]5([H])[C@H](NC[C@H]6CC[C@H](O)CC6)[C@@](C4)([H])CC(C5)C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AS-2521780; AS 2521780; AS2521780 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


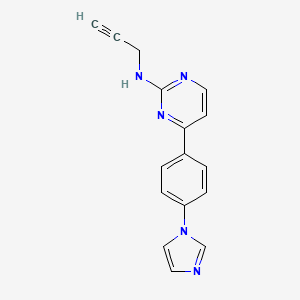
![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)
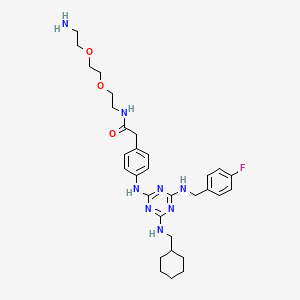
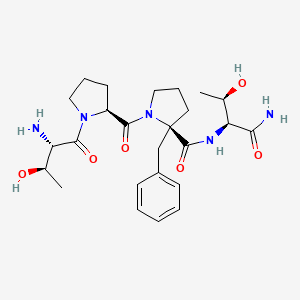
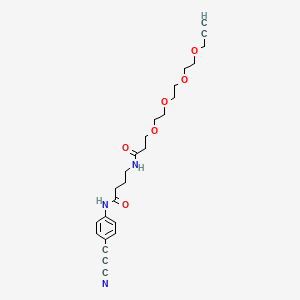
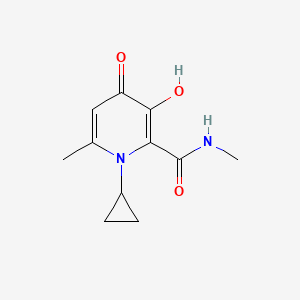
![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)
